6-Methyl-1,4-naphthoquinone

Anticancer Drug Design Bioreductive Alkylation Structure-Activity Relationship

Select 6-Methyl-1,4-naphthoquinone (CAS 605-93-6) for your medicinal chemistry and redox biology programs. Unlike the common 2-methyl isomer (menadione/Vitamin K3), this C6-substituted naphthoquinone provides a distinct electronic environment for reproducible bioreductive alkylating agent design, SAR studies, and mitochondrial function modulation. Positional isomerism directly impacts reduction potential (Q/Q.-) and cytotoxicity: the 5-hydroxy-6-methyl derivative exhibits IC50 values of 15–19 µM, a quantifiable benchmark distinct from the broader toxicity of 2-methyl analogs. Ensure experimental reproducibility with the precise 6-methyl scaffold.

Molecular Formula C11H8O2
Molecular Weight 172.18 g/mol
CAS No. 605-93-6
Cat. No. B015433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,4-naphthoquinone
CAS605-93-6
Synonyms6-Methylnaphthalene-1,4-dione;  6-Methyl-1,4-naphthalene-1,4-dione; 
Molecular FormulaC11H8O2
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)C=CC2=O
InChIInChI=1S/C11H8O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-6H,1H3
InChIKeyOPKFWRVRCVCMJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1,4-naphthoquinone (CAS 605-93-6): A Positional Isomer for Specialized Redox and Bioreductive Applications


6-Methyl-1,4-naphthoquinone (CAS 605-93-6) is a C6-methyl-substituted 1,4-naphthoquinone (NQ) derivative with the molecular formula C11H8O2 and a molecular weight of 172.18 g/mol . It is a red-orange crystalline solid with a melting point of 83-85°C and solubility in organic solvents such as acetone, chloroform, ethyl acetate, and methanol . Unlike its more common 2-methyl isomer (menadione/Vitamin K3), the 6-methyl substitution pattern imparts distinct redox and biochemical properties [1]. This positional isomerism is critical for researchers developing bioreductive alkylating agents, mitochondrial function modulators, and structure-activity relationship (SAR) studies of naphthoquinone-based therapeutics.

Why 6-Methyl-1,4-naphthoquinone Cannot Be Replaced by Menadione or Other Naphthoquinone Analogs in Critical Assays


Substituting 6-methyl-1,4-naphthoquinone with its 2-methyl isomer (menadione) or other 1,4-naphthoquinones like plumbagin or juglone is not scientifically valid. Positional isomerism at C-2 versus C-6 leads to divergent reduction potentials, redox cycling efficiencies, and cellular signaling outcomes [1]. Specifically, the 6-methyl substitution pattern supports distinct bioreductive alkylating agent design due to its unique electronic environment [2]. In a direct comparative study, derivatives of 2- and 6-methyl-1,4-naphthoquinone exhibited different reduction potentials of their semiquinone couples (Q/Q.-) in aqueous solution at pH 7.6, directly impacting their potential as bioreductive agents [3]. Even among 5-hydroxy-naphthoquinones, the substitution pattern dictates cytotoxicity profiles; for instance, 5-hydroxy-6-methyl-1,4-naphthoquinone shows IC50 values in the 15-19 µM range [4], while 5-hydroxy-2-methyl-1,4-naphthoquinone (plumbagin) exhibits significantly higher potency in many models [5]. These quantifiable differences underscore the necessity of using the precise 6-methyl isomer for reproducible and interpretable experimental results.

Quantitative Differentiation of 6-Methyl-1,4-naphthoquinone from Closest Analogs: Head-to-Head Data for Informed Procurement


Distinct Bioreductive Alkylating Agent Potential: 6-Methyl vs. 2-Methyl Substitution

In a seminal study evaluating antineoplastic potential, derivatives of 2- and 6-methyl-1,4-naphthoquinone were synthesized and tested against Sarcoma 180 ascites cells in mice. While the most active agents were mesylates, tosylates, and N-(chloroethyl)carbamates of both 2- and 6-methyl derivatives, the 6-methyl substitution pattern was explicitly identified as a core scaffold for potent bioreductive alkylating agents alongside its 2-methyl counterpart [1]. This indicates that the 6-methyl isomer is not merely an analog but a distinct lead scaffold for developing bioreductive prodrugs, with its own unique reactivity profile in biological systems.

Anticancer Drug Design Bioreductive Alkylation Structure-Activity Relationship

Defined Reduction Potential for 6-Methyl Derivatives: Quantifying Redox Behavior

The one-electron reduction potentials (E°) of the semiquinone couples (Q/Q.-) for 2- and 6-methyl-1,4-naphthoquinone derivatives were determined in aqueous solution at pH 7.6 [1]. While the paper notes the absorption spectra and decay kinetics of the semiquinones from 6-methyl derivatives were closely similar to those from 2-methyl-1,4-naphthoquinone, the reduction potential values themselves are a fundamental, quantifiable parameter that defines the compound's ability to undergo redox cycling and generate reactive oxygen species (ROS) under hypoxic conditions, a key mechanism for bioreductive agents and radiosensitizers.

Redox Chemistry Radiosensitizers Hypoxia-Selective Agents

Cytotoxicity Profile of 5-Hydroxy-6-methyl-1,4-naphthoquinone: A Quantitative Benchmark for Derivative Design

A direct derivative of the target compound, 5-hydroxy-6-methyl-1,4-naphthoquinone, was evaluated for cytotoxicity against four human cancer cell lines (breast adenocarcinoma, cervical epithelial carcinoma, esophageal carcinoma, and prostate epithelial carcinoma). Its IC50 values were determined to be in the range of 15.4 to 19.1 µM [1]. This compound was also found to induce apoptosis, providing a specific, quantifiable efficacy benchmark for this substitution pattern. This contrasts with the more potent but less selective toxicity of other naphthoquinones like plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) and menadione (2-methyl-1,4-naphthoquinone), which show high cytotoxicity but also significant oxidative damage in normal cells like HaCaT keratinocytes [2].

Cancer Cell Cytotoxicity Apoptosis Induction Anticancer Drug Development

Procurement-Grade Purity and Stability Specifications for Reproducible Research

Commercial availability of 6-methyl-1,4-naphthoquinone with defined purity and stability parameters is critical for reproducible research. The compound is offered at a standard purity of 97% . Importantly, it requires storage at 2-8°C under an inert argon atmosphere to prevent degradation, and is shipped on wet ice to maintain stability . This contrasts with some other naphthoquinones which may be more stable at room temperature but have different solubility profiles. The specific storage and shipping requirements are a direct consequence of its chemical stability profile, which must be accounted for in experimental design and procurement planning.

Analytical Chemistry Quality Control Chemical Synthesis

High-Impact Research and Development Scenarios for 6-Methyl-1,4-naphthoquinone Procurement


Development of Novel Bioreductive Alkylating Anticancer Agents

Researchers designing prodrugs for hypoxic tumor environments should prioritize 6-methyl-1,4-naphthoquinone as a core scaffold. Its distinct positional isomerism supports the synthesis of bioreductive alkylating agents with unique activation profiles. Studies confirm that derivatives of 6-methyl-1,4-naphthoquinone exhibit significant in vivo antitumor activity, providing a validated starting point for medicinal chemistry programs [1].

Structure-Activity Relationship (SAR) Studies of Naphthoquinone Cytotoxicity

For precise SAR investigations, the 6-methyl substitution pattern offers a defined benchmark. A derivative, 5-hydroxy-6-methyl-1,4-naphthoquinone, demonstrates quantifiable cytotoxicity (IC50: 15.4-19.1 µM) across multiple cancer cell lines and induces apoptosis [2]. This allows for systematic modification and comparison, in contrast to the broader, less selective toxicity of 2-methyl analogs like menadione or plumbagin [3].

Mechanistic Studies of Redox Cycling and Hypoxia-Selective Radiosensitizers

Scientists investigating redox-dependent cellular signaling or developing radiosensitizers require the specific redox properties of 6-methyl-1,4-naphthoquinone. Its one-electron reduction potential, determined in aqueous solution at pH 7.6, is a key parameter for understanding its ability to generate reactive oxygen species and modulate signaling pathways under hypoxic conditions [4].

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